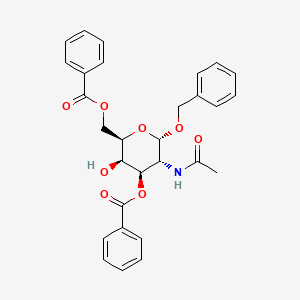

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside is a complex carbohydrate derivative known for its significant role in biochemical research. This compound is particularly noted for its ability to inhibit O-glycosylation, making it a valuable tool in the study of glycoprotein synthesis and function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside typically involves multiple steps, starting from readily available monosaccharides. The process often includes protection and deprotection steps to ensure the selective modification of hydroxyl groups. Common reagents used in the synthesis include benzoyl chloride for benzoylation and acetic anhydride for acetylation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for yield and cost-effectiveness, often involving high-throughput screening techniques to identify the most efficient reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside undergoes several types of chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: Often employed to remove protective groups or reduce specific functional groups.

Substitution: Commonly used to replace one functional group with another, particularly in the modification of the benzoyl groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to maintain the integrity of the compound and achieve the desired modifications .

Major Products Formed

The major products formed from these reactions depend on the specific modifications being targeted. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in research applications .

Applications De Recherche Scientifique

Chemical Properties and Structure

Benzyl 2-acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside has the molecular formula C29H29NO8 and a molecular weight of 519.5 g/mol. Its structure features multiple benzoyl groups that enhance its reactivity and solubility in organic solvents, making it suitable for various synthetic applications.

Glycosylation Studies

Glycosylation is a critical process in biochemistry, influencing protein function and stability. This compound serves as a key intermediate in synthesizing glycosides and oligosaccharides.

Case Study: Synthesis of Glycopeptides

Research has demonstrated the utility of this compound in synthesizing glycopeptide derivatives. For instance, the synthesis of O-sulfo and O-methyl derivatives of allyl O-(beta-D-galactopyranosyl)-(1→3)-2-acetamido-2-deoxy-alpha-D-galactopyranoside has been reported, showcasing its role in developing compounds that mimic natural glycoproteins .

Mucin Biosynthesis Inhibition

This compound is recognized for its ability to inhibit mucin synthesis. This property is particularly relevant in medical research focused on diseases where mucin overproduction is a concern, such as cystic fibrosis and certain cancers.

Case Study: HIV Research

A study highlighted that treatment with this compound increased human immunodeficiency virus (HIV) replication and viral outgrowth efficacy in vitro by altering O-glycosylation processes . This suggests that inhibiting mucin biosynthesis can modulate viral infectivity, providing insights into potential therapeutic strategies for managing HIV.

Anticonvulsant Activity

Recent investigations have indicated that derivatives of this compound exhibit anticonvulsant properties. The structure-activity relationship (SAR) studies have shown that specific modifications to the benzyl group can enhance anticonvulsant activity in animal models .

Case Study: Structure-Activity Relationship Studies

In a series of experiments involving N-benzyl derivatives, it was found that certain substitutions significantly improved anticonvulsant efficacy compared to traditional treatments like phenobarbital . This opens avenues for developing new antiepileptic drugs based on this compound's structure.

Drug Development

The compound's ability to act as a glycosylation inhibitor positions it as a valuable tool in drug development. By modifying glycan structures on therapeutic proteins or antibodies, researchers can enhance drug efficacy and reduce immunogenicity.

Data Table: Summary of Applications

| Application | Description | Key Findings |

|---|---|---|

| Glycosylation Studies | Intermediate in synthesizing glycosides | Essential for creating glycopeptide derivatives |

| Mucin Biosynthesis Inhibition | Inhibits mucin production; relevant in HIV research | Alters O-glycosylation affecting HIV replication |

| Anticonvulsant Activity | Derivatives show potential as anticonvulsants | Structure modifications enhance activity |

| Drug Development | Modifies glycan structures on drugs | Improves efficacy and reduces immunogenicity |

Mécanisme D'action

The compound acts as a competitive inhibitor of O-glycosylation by mimicking the natural substrates of glycosyltransferases. It specifically targets the β1,3-galactosyltransferase involved in the elongation of O-glycan chains, thereby blocking the extension of these chains and disrupting glycoprotein synthesis. This mechanism is particularly effective in inhibiting the synthesis of mucins, which are heavily glycosylated proteins involved in various biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside: Another inhibitor of O-glycosylation, used in similar research applications.

Ethyl 2-Acetamido-4,6-di-O-benzyl-2,3-NO-carbonyl-2-deoxy-1-thio-D-galactopyranoside: A related compound with similar inhibitory properties but different structural features.

Uniqueness

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside is unique due to its specific benzoyl modifications, which enhance its stability and effectiveness as an O-glycosylation inhibitor. This makes it particularly useful in detailed biochemical studies where precise control over glycosylation is required .

Activité Biologique

Benzyl 2-acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside (often referred to as BAGN) is a synthetic compound that has garnered attention for its biological activities, particularly in the context of glycosylation processes and its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Overview of BAGN

BAGN is a derivative of N-acetyl-alpha-D-galactosamine (GalNAc) and is primarily known for its role as an inhibitor of O-glycosylation. This inhibition affects various cellular functions, particularly in immune response and viral infections. The compound's structure allows it to mimic natural substrates involved in glycosylation, thereby interfering with normal glycan chain elongation.

- Inhibition of O-Glycosylation : BAGN acts as a competitive inhibitor of enzymes responsible for O-glycan chain extension. It blocks the activity of β1,3-galactosyltransferase, which is crucial for the elongation process in mucin biosynthesis .

- Impact on Viral Replication : Research indicates that BAGN enhances the infectivity and replication rates of HIV in vitro. In studies, cells treated with BAGN showed a significant increase in HIV-infected cells and viral production compared to untreated controls . This suggests that while BAGN inhibits glycosylation, it may also facilitate viral replication under certain conditions.

- Altered Immune Response : BAGN treatment has been associated with changes in the expression of surface markers on immune cells. For instance, treated cells exhibited decreased levels of CD25 and CCR5 but increased HLA-DR expression, correlating with higher infection rates .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| O-Glycosylation Inhibition | Blocks glycan chain elongation | |

| HIV Replication Enhancement | Increased percentage of infected cells | |

| Immune Marker Expression | Altered expression profiles |

Case Studies

- HIV Infection Studies : In a controlled experiment, PHA-blast target cells were pre-treated with BAGN before exposure to HIV. The results showed a 30-fold increase in the percentage of infected cells when using virus grown in the presence of BAGN compared to controls . This study highlights the dual role of BAGN in both inhibiting glycosylation and potentially enhancing viral replication.

- Mucin Biosynthesis : In colon cancer cell lines (e.g., LS174T), BAGN was observed to inhibit mucin production by interfering with glycosylation pathways. Long-term exposure led to the accumulation of glycoproteins within cytoplasmic vesicles, indicating a disruption in normal secretion processes .

Propriétés

IUPAC Name |

[(2R,3R,4R,5R,6S)-5-acetamido-4-benzoyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO8/c1-19(31)30-24-26(38-28(34)22-15-9-4-10-16-22)25(32)23(18-35-27(33)21-13-7-3-8-14-21)37-29(24)36-17-20-11-5-2-6-12-20/h2-16,23-26,29,32H,17-18H2,1H3,(H,30,31)/t23-,24-,25+,26-,29+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVKGGKJMHXHHZ-KPTFLJRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.